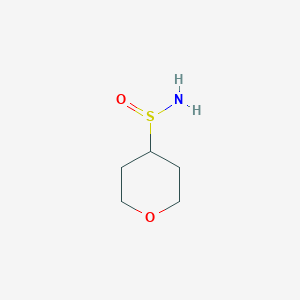

Oxane-4-sulfinamide

Description

Overview of Sulfinamides as a Functional Group in Organic Synthesis

Sulfinamides are a class of organosulfur compounds characterized by a sulfur-nitrogen bond, with the sulfur atom also double-bonded to an oxygen atom. This functional group has garnered significant attention in organic and medicinal chemistry due to its versatile reactivity and presence in various biologically active molecules and chiral auxiliaries. thieme-connect.comnih.gov The synthesis of sulfinamides has seen considerable progress, with methods developed for both racemic and enantiomerically pure forms. thieme-connect.com These compounds serve as valuable building blocks in organic synthesis, participating in a range of chemical transformations. thieme-connect.comnih.gov

Recent research has focused on developing efficient and environmentally friendly methods for synthesizing sulfinamides, often through the oxidative coupling of readily available thiols and amines. nih.gov This approach streamlines the synthetic process and reduces waste. nih.gov Furthermore, sulfinamides have been identified as potential isosteres for amide bonds in medicinal chemistry, offering the possibility of enhanced chemical stability and improved pharmacokinetic profiles in drug candidates. acs.org

Significance of Heterocyclic Scaffolds in Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in medicinal chemistry. nih.govmdpi.com Statistical analysis indicates that over 85% of all biologically active chemical entities incorporate a heterocyclic ring. nih.gov These scaffolds are not merely passive frameworks but actively influence a molecule's properties, including its solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov By modifying these characteristics, medicinal chemists can optimize the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. nih.gov

The prevalence of heterocycles in drug discovery is also linked to advancements in synthetic methodologies, which have enabled the rapid and efficient creation of a wide variety of functionalized heterocyclic compounds. nih.gov Many heterocyclic structures are considered "privileged scaffolds" because they can interact with multiple biological targets. sigmaaldrich.com The oxane (tetrahydropyran) ring, a six-membered heterocycle containing an oxygen atom, is a frequently encountered motif in approved drugs. mdpi.comresearchgate.net The inclusion of an oxane ring can impact a molecule's three-dimensionality, polarity, and metabolic stability. nih.govnih.gov

Research Rationale for Oxane-Based Sulfinamides

The strategic combination of a sulfinamide functional group with an oxane scaffold in the form of oxane-4-sulfinamide (B6238172) presents a compelling area of research. The oxane ring, a non-planar, polar structure, can improve the physicochemical properties of a molecule, such as its aqueous solubility and metabolic clearance. nih.govnih.gov The incorporation of this heterocyclic system can lead to compounds with more favorable drug-like properties.

The sulfinamide group, on the other hand, is a versatile functional handle that can be used to introduce further molecular complexity and to modulate biological activity. thieme-connect.comacs.org The development of synthetic routes to oxane-based sulfinamides and the investigation of their chemical reactivity and potential applications are therefore of significant interest to the scientific community. The exploration of such hybrid structures contributes to the expansion of accessible chemical space for drug discovery and the development of novel synthetic intermediates.

Below is a data table summarizing the key properties of Oxane-4-sulfinamide:

| Property | Value |

| Molecular Formula | C5H11NO2S enaminestore.com |

| Molecular Weight | 149.21 g/mol enaminestore.com |

| CAS Number | 2138236-36-7 enaminestore.com |

| SMILES | NS(=O)C1CCOCC1 enaminestore.com |

| Physical State | Solid (inferred) |

| Purity | Typically ≥95% enaminestore.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

149.21 g/mol |

IUPAC Name |

oxane-4-sulfinamide |

InChI |

InChI=1S/C5H11NO2S/c6-9(7)5-1-3-8-4-2-5/h5H,1-4,6H2 |

InChI Key |

PKEMQKBULCUFNW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1S(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Oxane 4 Sulfinamide and Analogues

Approaches from Sulfinyl Precursors

Traditional methods for sulfinamide synthesis often commence with precursors already containing the sulfinyl group. These reliable techniques offer straightforward access to a wide array of sulfinamides.

Synthesis via Sulfinyl Chlorides and Amine Nucleophiles

A well-established and direct route to sulfinamides involves the reaction of a sulfinyl chloride with a primary or secondary amine. nih.govnih.govbeilstein-journals.org This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The versatility of this method allows for the introduction of a wide range of substituents on both the sulfur and nitrogen atoms by selecting the appropriate sulfinyl chloride and amine.

For the synthesis of oxane-4-sulfinamide (B6238172), this would involve the reaction of oxane-4-sulfinyl chloride with ammonia (B1221849) or a protected amine equivalent. The sulfinyl chloride itself can be generated from the corresponding sulfinic acid by treatment with a chlorinating agent like thionyl chloride. organic-chemistry.orgacs.org

A general representation of this reaction is as follows: R-S(O)Cl + 2 R'R''NH → R-S(O)NR'R'' + R'R''NH₂⁺Cl⁻

Key reaction parameters such as solvent, temperature, and the nature of the base can be optimized to maximize yield and purity. While effective, the handling of moisture-sensitive and often noxious sulfinyl chlorides necessitates careful experimental technique. nih.gov

Preparation from Sulfinic Acids or Sulfinate Salts

An alternative to using sulfinyl chlorides is the direct coupling of sulfinic acids or their corresponding salts (sulfinates) with amines. This approach avoids the isolation of the often-unstable sulfinyl chloride. Various coupling reagents can be employed to activate the sulfinic acid, facilitating the nucleophilic attack by the amine.

Recent advancements have demonstrated that sodium sulfinates can be effectively coupled with a range of amines. rsc.org For instance, molecular iodine has been used to mediate the coupling of sodium sulfinates with primary and secondary amines at room temperature. rsc.org

The general scheme for this transformation is: R-S(O)OH + HNR'R'' (or R-S(O)ONa + HNR'R'') --[Coupling Agent]--> R-S(O)NR'R''

This method is attractive due to the greater stability and ease of handling of sulfinic acids and their salts compared to sulfinyl chlorides. researchgate.net

Formal Sulfur Dioxide Insertion Strategies utilizing Surrogates (e.g., DABSO)

A modern and highly efficient strategy for sulfinamide synthesis involves the insertion of sulfur dioxide (SO₂) between an organometallic reagent and an amine. Due to the hazardous nature of gaseous SO₂, stable solid surrogates have been developed. One of the most prominent is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.govorganic-chemistry.org

This one-pot procedure typically involves three components: an organometallic reagent (e.g., a Grignard or organolithium reagent), a sulfur dioxide surrogate, and an amine. organic-chemistry.orgacs.org The organometallic reagent first reacts with DABSO to form a metal sulfinate in situ. organic-chemistry.orgacs.orgorganic-chemistry.org This intermediate is then activated, often with a reagent like thionyl chloride to form the sulfinyl chloride, which is immediately trapped by the amine present in the reaction mixture. organic-chemistry.orgacs.org

This approach offers broad substrate scope and operational simplicity, allowing for the synthesis of a diverse range of sulfinamides, including those with complex architectures. organic-chemistry.orgjchemrev.com For oxane-4-sulfinamide, the corresponding organometallic derivative of oxane would be reacted with DABSO and an amine source.

Catalytic Synthesis Approaches

The development of catalytic methods has revolutionized sulfinamide synthesis, offering milder reaction conditions, improved efficiency, and access to chiral compounds.

Transition Metal-Catalyzed Methods (e.g., Iron, Copper, Palladium catalysis)

Transition metals such as iron, copper, and palladium have emerged as powerful catalysts for constructing the C-S-N linkage of sulfinamides. mdpi.comnih.govcolostate.edueuropa.euresearchgate.net

Iron Catalysis: Iron-catalyzed methods have been developed for the direct synthesis of primary sulfinamides from free thiols. nih.gov This approach utilizes an iron salt, a bipyridine ligand, and a protected hydroxylamine (B1172632) as both the nitrogen source and oxidant. nih.gov

Copper Catalysis: Copper-catalyzed reactions often involve the electrophilic amination of sulfenate anions, which can be generated in situ from β-sulfinyl esters. mdpi.com Copper catalysts can also be used in three-component reactions involving aryldiazonium salts, DABSO, and N-chloroamines to produce sulfonamides, a related class of compounds. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are particularly effective in aminosulfonylation reactions. nih.gov These processes can couple aryl halides or boronic acids, a sulfur dioxide source like DABSO, and an amine component (such as hydrazines or O-benzoyl hydroxylamines) in a one-pot fashion. researchgate.netrsc.org Bimetallic Pd-Cu systems have also been developed to facilitate these transformations. researchgate.netrsc.org

These catalytic systems provide access to sulfinamides under mild conditions and with high functional group tolerance. researchgate.netrsc.org

Organocatalytic and Acid-Base Catalysis in Sulfinamide Formation

In addition to metal-based catalysts, organocatalysis has become a vital tool for sulfinamide synthesis, particularly for the preparation of chiral compounds. acs.orgrsc.orgresearchgate.net

Chiral organocatalysts, such as bifunctional chiral 4-aryl pyridine (B92270) N-oxides, have been successfully employed in the asymmetric sulfinylation of sulfinate salts. thieme-connect.com This method allows for the synthesis of enantioenriched sulfinamides with high stereoselectivity through an acyl transfer mechanism. thieme-connect.com

Another innovative organocatalytic approach involves the desymmetrization of prochiral cyclic sulfoximines or the kinetic resolution of racemic ones. nih.govacs.org Using a tunable peptide mimic phosphonium (B103445) salt as a chiral catalyst, cyclic sulfinamides can be obtained in high yields and enantioselectivity through a skeletal reorganization process. nih.govacs.orgresearchgate.net These methods highlight the power of organocatalysis to create stereogenic-at-sulfur centers with high precision.

Photoredox-Mediated Approaches to Sulfinamides

Visible-light photoredox catalysis has become a powerful tool for the synthesis of sulfinamides under mild conditions. beilstein-journals.org These methods often involve the generation of radical intermediates that can be trapped by appropriate sulfur- and nitrogen-containing precursors. beilstein-journals.orgacs.org

Recent advancements have focused on the development of efficient and selective synthetic routes. acs.org For instance, a photocatalytic method for producing alkyl sulfinamides from organotrifluoroborate salts and N-sulfinylamines has been demonstrated, utilizing an acridinium (B8443388) dye as an organophotoredox catalyst under blue LED irradiation. acs.org This approach shows excellent functional group tolerance and provides sulfinamides in high yields. acs.org Another notable development is the deoxygenative radical transformation of alcohols into sulfinamides via photoredox catalysis. rsc.org This method allows for the conversion of a wide variety of alcohols into the corresponding sulfinamides. rsc.org

A general mechanism for these photoredox reactions involves the excitation of a photocatalyst by visible light. rsc.orgmdpi.com The excited photocatalyst can then engage in a single electron transfer (SET) process with a suitable precursor to generate a radical species. rsc.orgmdpi.com This radical subsequently reacts with an N-sulfinylamine, followed by another SET event to yield the final sulfinamide product. rsc.org The choice of photocatalyst, such as iridium complexes or organic dyes like Eosin Y, is critical for the reaction's efficiency. rsc.orgthieme-connect.com

The scope of these photoredox methods is broad, accommodating various functional groups and enabling the late-stage functionalization of complex molecules. domainex.co.uknih.gov For example, alcohols and alkyl bromides can be directly converted to alkyl sulfinates, which are key intermediates for sulfinamides, using specific radical precursors that are easily oxidized. nih.gov

Table 1: Examples of Photoredox-Mediated Sulfinamide Synthesis

| Radical Precursor | Sulfur/Nitrogen Source | Photocatalyst | Product Type | Reference |

|---|---|---|---|---|

| Organotrifluoroborate salts | N-Sulfinylamines | Acridinium dye | Alkyl sulfinamides | acs.org |

| Alcohols | N-Tritylsulfinylamine | Iridium complex | Alkyl sulfinamides | rsc.org |

| Nitroarenes & Thiols/Disulfides | - | Ru(dmbpy)₃(PF₆)₂ | Aryl sulfinamides | acs.org |

| 1,4-Dihydropyridines (DHPs) | N-Sulfinylamines | - | Alkyl sulfinamides | rsc.orgresearchgate.net |

| Carboxylic Acids | N-Sulfinylamines | - | Alkyl sulfinamides | researchgate.net |

Stereoselective Synthesis of Oxane-Based Sulfinamides

The synthesis of enantiomerically pure oxane-based sulfinamides is of significant interest due to their potential applications as chiral auxiliaries and in the development of new therapeutic agents. researchgate.net Achieving high levels of stereocontrol is a primary focus of the synthetic methodologies in this area. osi.lv

Asymmetric induction in the synthesis of sulfinamides, including those with an oxane core, often relies on the use of chiral auxiliaries, catalysts, or substrates to control the stereochemical outcome of the reaction. researchgate.netrsc.org Chiral sulfinyl compounds themselves, such as sulfoxides and sulfinamides, are pivotal in asymmetric synthesis, acting as versatile auxiliaries, ligands, and catalysts. researchgate.net

One strategy involves the asymmetric oxidation of sulfides to form chiral sulfoxides, which can then be converted to sulfinamides. medcraveonline.com Another approach is the desymmetrization of prochiral cyclic sulfoximines or the kinetic resolution of racemic cyclic sulfoximines using chiral catalysts, such as peptide mimic phosphonium salts, to produce cyclic sulfinamides with high enantioselectivity. acs.org

Recent developments have also seen the rise of organocatalytic asymmetric sulfinylation. For example, a chiral 4-arylpyridine N-oxide bifunctional catalyst has been used for the asymmetric sulfinylation of sulfinate salts, providing access to enantioenriched sulfinamides through an acyl transfer reaction. acs.org

N-tert-Butanesulfinyl imines, derived from the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes or ketones, are exceptionally versatile intermediates for the asymmetric synthesis of amines and, by extension, can be applied to the synthesis of complex structures like oxane-based sulfinamides. nih.govacs.orgacs.org The tert-butanesulfinyl group acts as a powerful chiral directing group, activating the imine for nucleophilic addition and controlling the stereochemistry of the resulting product. nih.govcas.cn

This methodology has been used to synthesize a wide array of highly enantioenriched amines, including those with multiple stereocenters. osi.lvnih.gov The N-tert-butanesulfinyl group is readily cleaved under acidic conditions after the nucleophilic addition, yielding the desired chiral amine product. nih.govacs.org The practicality of this approach is enhanced by the ability to recycle the tert-butylsulfinyl chiral auxiliary. cas.cnrsc.org

The application of N-tert-butanesulfinyl imines has been extended to the synthesis of various heterocyclic systems, including piperidines and pyrrolidines, demonstrating its potential for constructing oxane-containing sulfinamide frameworks. rsc.orgrsc.orgrsc.org

The development of diastereoselective and enantioselective methods is crucial for producing single-isomer oxane-based sulfinamides. acs.orguni-muenchen.de

A notable diastereoselective approach involves the S(_N)2' cyclization/tert-Bu cleavage sequence to create densely substituted, enantiopure cyclic sulfinamides with up to four consecutive stereogenic centers. acs.orgacs.org This method proceeds with retention of configuration at the sulfur atom. acs.org

Enantioselective synthesis has been achieved through various catalytic systems. As mentioned earlier, organocatalytic methods using chiral catalysts have shown promise. acs.org For instance, the enantioselective synthesis of sulfinamidines, which are aza-analogs of sulfinamides, has been accomplished via electrophilic amination of sulfenamides using an enantiopure N-H oxaziridine (B8769555). uni-muenchen.dechemrxiv.org This highlights the potential for developing similar nitrogen-transfer reactions to access chiral sulfinamides.

Furthermore, a one-pot, three-component enantioselective synthesis of primary sulfinamides has been demonstrated using N-H oxaziridine reagents. uni-muenchen.de Catalyst-controlled approaches are also emerging for the synthesis of S-stereogenic compounds. nih.gov For example, a sulfinamide activation strategy using a cinchonidine (B190817) catalyst achieves excellent enantiocontrol in the formation of S-chiral sulfinimidate esters through a dynamic kinetic resolution process. nih.gov These esters can then be converted to other S-stereogenic frameworks. nih.gov

Table 2: Key Stereoselective Methodologies for Sulfinamide Synthesis

| Methodology | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|

| Asymmetric Desymmetrization | Chiral peptide-mimic phosphonium salt catalysis of cyclic sulfoximines | Enantioselective | acs.org |

| Organocatalytic Sulfinylation | Chiral 4-arylpyridine N-oxide catalyst | Enantioselective | acs.org |

| N-tert-Butanesulfinyl Imines | Chiral auxiliary directs nucleophilic addition | Diastereoselective | nih.govacs.orgacs.org |

| S(_N)2' Cyclization/Cleavage | Stereospecific cyclization and deprotection | Diastereoselective, Enantiopure | acs.orgacs.org |

| Asymmetric Nitrogen Transfer | Enantiopure N-H oxaziridine reagent | Enantioselective | uni-muenchen.dechemrxiv.org |

| Dynamic Kinetic Resolution | Cinchonidine-catalyzed sulfinamide activation | Enantioselective | nih.gov |

Use of Chiral Auxiliaries (e.g., N-tert-Butanesulfinyl Imines)

Multicomponent Reaction Strategies for Oxane-Sulfinamide Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical approach to synthesizing diverse molecular scaffolds. preprints.orgnih.gov While specific MCRs for the direct synthesis of oxane-4-sulfinamide are not extensively documented, the principles of MCRs can be applied to construct the oxane-sulfinamide framework. uliege.be

MCRs are advantageous as they can rapidly generate structural diversity and molecular complexity. preprints.orgnih.gov For example, a one-pot synthesis of sulfinamides has been developed using organometallic reagents, a sulfur dioxide surrogate (DABSO), and various nitrogen nucleophiles. organic-chemistry.org This process involves the in situ generation of a sulfinyl chloride intermediate which is then trapped by an amine. organic-chemistry.org

The development of MCRs that incorporate an oxane-containing building block, a sulfur source, and a nitrogen source could provide a direct route to oxane-4-sulfinamide and its analogs. The challenge lies in designing a reaction that proceeds with high chemo- and regioselectivity to assemble the desired heterocyclic system.

Functional Group Interconversions Leading to Oxane-4-sulfinamide

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. bioengineer.orgucd.ie These reactions are often employed in the final stages of a synthesis to install the desired functionality.

The synthesis of oxane-4-sulfinamide can be envisioned through the interconversion of various precursor molecules. For instance, a pre-existing oxane ring with a suitable functional group at the 4-position, such as a halide, alcohol, or amine, could be converted into the sulfinamide moiety.

One potential route involves the conversion of a primary amine on the oxane ring into a primary sulfonamide via a novel SO₂ insertion into the C-N bond. bioengineer.orgchemrxiv.org This recently developed method utilizes an anomeric amide reagent to facilitate the transformation. bioengineer.org Although this produces a sulfonamide (S(VI)), it highlights the potential for innovative FGIs.

A more direct route could involve the reaction of an organometallic derivative of oxane (e.g., an organozinc or Grignard reagent) with a sulfur dioxide source and an amine, as demonstrated in the one-pot synthesis of sulfinamides. organic-chemistry.org Alternatively, the reduction of a corresponding sulfonyl chloride or sulfonate ester attached to the oxane ring could yield the desired sulfinamide. The reduction of sulfonyl chlorides to sulfinamides can be achieved using reagents like triphenylphosphine (B44618) or zinc. acs.org

Furthermore, the oxidative functionalization of a thiol group at the 4-position of the oxane ring could lead to the sulfinamide. researchgate.net For example, methods exist for the synthesis of sulfonamides from thiols, which could potentially be adapted for sulfinamide synthesis. thieme-connect.com

Mechanistic Investigations of Oxane 4 Sulfinamide Formation and Reactions

Reaction Pathway Elucidation and Intermediate Species Identification

The synthesis of sulfinamides often proceeds through a stepwise addition-elimination mechanism (A-E), which involves the formation of hypervalent sulfur intermediates known as sulfuranes. tandfonline.comnih.gov This pathway is distinct from a concerted SN2-type mechanism. tandfonline.comresearchgate.net The nature of the reactants and reaction conditions can significantly influence which pathway is favored.

In many syntheses, a key step is the generation of a reactive sulfinyl chloride intermediate. This can be achieved by reacting a metal sulfinate with thionyl chloride. acs.org The subsequent reaction of the sulfinyl chloride with an amine nucleophile leads to the formation of the sulfinamide. acs.org Another approach involves the reaction of thionyl fluoride (B91410) with a secondary amine to generate an amino sulfinyl fluoride intermediate, which is then intercepted by an organozinc reagent. acs.orgnih.gov

The reaction of thiols with amines in the presence of an oxidizing agent can also yield sulfinamides. Mechanistic studies suggest the initial formation of a disulfide, which is then further oxidized. acs.orgnih.gov In some cases, a sulfenamide (B3320178) is formed as an intermediate, which is subsequently oxidized to the sulfinamide. acs.org For instance, in the electrochemical synthesis of sulfonamides from thiols and amines, kinetic experiments have shown the rapid conversion of the thiol to a disulfide, followed by the formation of a sulfenamide intermediate, which is then oxidized to the corresponding sulfinamide and finally to the sulfonamide. acs.org

The reaction of bacillithiol (BSH) with nitroxyl (B88944) (HNO) provides a unique pathway to sulfinamides. This reaction is proposed to proceed through an N-hydroxysulfenamide intermediate, which then dehydrates to a sulfenium ion. This ion can be trapped by water to form the sulfinamide or internally by an amide nitrogen to yield a cyclic sulfinamide. nih.gov

The identification of these intermediates is often achieved through a combination of kinetic studies and spectroscopic analysis. For example, breaks in pH-rate profiles during the hydrolysis of sulfinamides and the detection of oxygen exchange provide evidence for the existence of reaction intermediates. tandfonline.com

Table 1: Key Intermediates in Sulfinamide Synthesis

| Intermediate Species | Method of Generation | Subsequent Reaction | Reference(s) |

| Sulfinyl Chloride | Metal Sulfinate + Thionyl Chloride | Nucleophilic attack by amine | acs.org |

| Amino Sulfinyl Fluoride | Thionyl Fluoride + Secondary Amine | Interception by organozinc reagent | acs.orgnih.gov |

| Disulfide | Oxidative coupling of thiols | Further oxidation | acs.orgnih.gov |

| Sulfenamide | Reaction of disulfide with amine | Oxidation | acs.org |

| N-hydroxysulfenamide | Reaction of thiol with nitroxyl (HNO) | Dehydration to sulfenium ion | nih.gov |

| Sulfurane | Addition of nucleophile to sulfinyl sulfur | Pseudorotation and elimination | tandfonline.comnih.gov |

Nucleophilic Substitution Pathways at the Sulfur Center

Nucleophilic substitution at the sulfinyl sulfur is a fundamental reaction in the chemistry of sulfinamides. These reactions can proceed through either a concerted SN2-S mechanism or a stepwise addition-elimination (A-E) pathway involving a trigonal bipyramidal sulfurane intermediate. tandfonline.comresearchgate.netmdpi.com The stereochemical outcome of the substitution, which can be either inversion or retention of configuration at the sulfur atom, is highly dependent on the nature of the nucleophile, the leaving group, and the reaction conditions. tandfonline.comnih.gov

The acid-catalyzed alcoholysis of chiral sulfinamides to produce sulfinates is a well-studied example of nucleophilic substitution at the sulfur center. nih.govmdpi.com The stereochemistry of this reaction is particularly sensitive to the steric bulk of the dialkylamido group in the sulfinamide and the alcohol used as the nucleophile. nih.govmdpi.com Bulky reactants tend to favor retention of configuration, while less sterically hindered reactants often lead to inversion. nih.gov This unusual stereochemical behavior is rationalized by the formation of sulfurane intermediates that can undergo pseudorotation before the departure of the leaving group. nih.gov The addition of inorganic salts can also influence the stereochemical course of the reaction, potentially by altering the stability and reactivity of the intermediates. nih.gov

Kinetic studies of these reactions support a bimolecular nucleophilic substitution mechanism. nih.gov The reaction of chiral N,N-diisopropyl p-toluenesulfinamide with alcohols catalyzed by trifluoroacetic acid, for instance, exhibits kinetics consistent with this pathway. tandfonline.com

Oxidation and Reduction Mechanisms Affecting the Sulfinamide Moiety

The sulfinamide functional group can undergo both oxidation and reduction, leading to other sulfur-containing compounds. The oxidation of sulfinamides typically yields sulfonamides. In an electrochemical process for synthesizing sulfonamides from thiols and amines, the sulfinamide is formed as an intermediate and is subsequently oxidized in two consecutive steps to the final sulfonamide product. acs.org The oxidation of sulfonamides themselves can be initiated by hydroxyl radicals, which proceeds via a direct hydrogen abstraction mechanism rather than addition to the S=O double bond. cdnsciencepub.com In certain systems, the oxidation of sulfonamides is believed to be mediated by the formation of a complex with a catalyst, such as colloidal MnO₂, which facilitates electron transfer. nih.gov

Conversely, the reduction of sulfonamides can lead to sulfinamides. This has been observed in sterically crowded molecules, such as certain camphor (B46023) derivatives, where the reduction occurs even under what would typically be considered oxidizing conditions. rsc.org For example, the reaction of a camphor-derived dialkyne with iodine leads to the reduction of a sulfonamide group to a sulfinamide. rsc.org The stereochemistry of this reduction can be highly selective. rsc.org Further reduction of the sulfinamide to a sulfenamide has also been reported in the same reaction mixture. rsc.org

A novel reductive sulfinylation of nucleophiles has been developed using sulfonylpyridinium salts. This process involves a nucleophilic chain substitution, described as an SNC reaction, which facilitates the conversion of a S(VI) center to a S(IV) center, yielding sulfinate esters and sulfinamides. nih.gov

Computational and Theoretical Studies of Oxane 4 Sulfinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic landscape of oxane-4-sulfinamide (B6238172), which in turn governs its reactivity. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine key electronic properties. researchgate.net

Electronic Properties and Reactivity Descriptors: The electronic structure is often analyzed through Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting how the molecule will interact with other chemical species. researchgate.net For sulfinamides, the HOMO is typically localized on the sulfur and nitrogen atoms, indicating these as likely sites for electrophilic attack, while the LUMO distribution points to sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In oxane-4-sulfinamide, the electronegative oxygen atom of the sulfinyl group creates a region of negative potential, making it a prime site for interaction with electrophiles or for hydrogen bonding. nih.gov

Reactivity indices derived from conceptual DFT, such as Fukui functions, offer a more quantitative measure of local reactivity. mdpi.com These indices can pinpoint the specific atoms within the oxane-4-sulfinamide molecule that are most susceptible to nucleophilic, electrophilic, or radical attack, guiding synthetic strategies. researchgate.net

Table 4.1: Calculated Electronic Properties for Sulfonamide-type Compounds This table presents typical values and interpretations for electronic properties calculated for sulfonamide and sulfinamide compounds, which are analogous to what would be expected for oxane-4-sulfinamide.

| Property | Typical Calculated Value/Observation | Significance for Reactivity |

| HOMO Energy | -6 to -8 eV | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | 1 to 3 eV | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 7 to 11 eV | A smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov |

| MEP Minima | Found near the sulfinyl oxygen | Predicts sites for electrophilic attack and hydrogen bond donation. nih.gov |

| Fukui Functions | High values on S and N atoms | Quantitatively identifies the most reactive sites for specific types of reactions. researchgate.net |

Data are illustrative and based on typical findings for related sulfonamide and sulfinamide structures from computational studies. researchgate.netnih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is a workhorse for elucidating the step-by-step mechanisms of chemical reactions involving sulfinamides. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the complete potential energy surface of a reaction. sumitomo-chem.co.jp

Mechanism Elucidation: For reactions involving oxane-4-sulfinamide, such as nucleophilic substitution at the sulfur center or reactions involving the oxane ring, DFT can distinguish between different possible pathways (e.g., concerted vs. stepwise mechanisms). chemrxiv.org For instance, in the S-arylation of sulfinamides, DFT calculations have been used to show whether the reaction proceeds through a direct substitution or via a hypervalent sulfur intermediate. chemrxiv.org

Transition State Analysis: Identifying the transition state (the highest energy point along the reaction coordinate) is crucial for determining the kinetic feasibility of a reaction. DFT calculations can predict the geometry and energy of these fleeting structures. chemrxiv.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate. Vibrational frequency calculations are also performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Table 4.2: Representative DFT-Calculated Activation Energies for Sulfinamide Reactions This table provides examples of activation energies calculated using DFT for reactions analogous to those that oxane-4-sulfinamide could undergo.

| Reaction Type | Model System | DFT Functional/Basis Set | Calculated Activation Energy (kJ/mol) | Reference Insight |

| Intramolecular Homolytic Substitution | Alkyl radical at sulfinate sulfur | G3(MP2)-RAD//ROBHandHLYP/6-311++G(d,p) | 43.2 | Predicts smooth transition state for five-membered ring formation. |

| Intramolecular Homolytic Substitution | Aryl radical at sulfinamide sulfur | ROBHandHLYP/6-311++G(d,p) | 45-68 | Involves a hypervalent intermediate before dissociation. |

| S-Arylation with Arynes | N-benzoyl tert-butylsulfinamide + aryne | M06-2X/acetonitrile (B52724) | ~50-60 | Elucidates the origin of high selectivity for sulfur attack over nitrogen attack. chemrxiv.org |

These values illustrate how DFT quantifies reaction barriers, providing critical insights into reaction feasibility and selectivity. chemrxiv.org

Conformational Analysis and Stereochemical Predictions in Oxane-Sulfinamides

The three-dimensional structure of oxane-4-sulfinamide, including the conformation of the oxane ring and the stereochemistry at the sulfur atom, is critical to its function and reactivity. Computational methods are extensively used to predict the most stable conformations and to rationalize stereochemical outcomes.

Stereochemical Control: The sulfur atom in oxane-4-sulfinamide is a stereocenter. Computational models are invaluable for predicting the diastereoselectivity of reactions where a new stereocenter is formed. nih.gov By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which diastereomer will be formed preferentially. nih.gov For example, in the addition of a nucleophile to an imine derived from a chiral sulfinamide, DFT calculations of the competing transition states can accurately predict the experimentally observed stereochemical outcome. nih.gov

Molecular Modeling and Simulation Techniques for Chemical Transformations

While quantum chemical calculations provide detailed information about specific points on a potential energy surface, molecular modeling and simulation techniques, such as molecular dynamics (MD), can simulate the behavior of molecules over time.

Simulating Reaction Dynamics: MD simulations can be used to study the dynamic aspects of chemical transformations involving oxane-4-sulfinamide. By simulating the trajectories of atoms as a reaction proceeds, these methods provide insights into factors like solvent effects, conformational changes during the reaction, and the role of non-covalent interactions in stabilizing transition states. nih.gov For complex reactions, these simulations can reveal dynamic pathways that might not be apparent from static calculations of the potential energy surface alone.

Investigating Solvation Effects: The solvent can have a profound impact on reaction rates and equilibria. Molecular simulations using explicit solvent models can capture the specific interactions between oxane-4-sulfinamide and surrounding solvent molecules. nih.gov These simulations help in understanding how the solvent shell reorganizes during a reaction and how it stabilizes or destabilizes reactants, intermediates, and transition states, providing a more realistic picture of the reaction in solution. researchgate.net

Machine Learning Applications in Predicting Sulfinamide Reactivity and Efficiency

The integration of machine learning (ML) with computational chemistry is a rapidly growing field that offers new ways to predict the outcomes of chemical reactions. chemrxiv.orgbeilstein-journals.org

Predictive Modeling: ML models, such as random forest algorithms or neural networks, can be trained on datasets of chemical reactions to predict outcomes like reaction yield or enantioselectivity. tue.nl The inputs for these models often consist of molecular descriptors that quantify the structural and electronic properties of the reactants, such as oxane-4-sulfinamide. rsc.org Many of these descriptors are derived from quantum chemical calculations (e.g., atomic charges, FMO energies). rsc.org

Accelerating Discovery: By learning the complex relationships between molecular structure and reactivity from existing data, ML models can predict the efficiency of a new, untested reaction involving oxane-4-sulfinamide. rsc.org This predictive capability can significantly reduce the amount of experimental work needed for reaction optimization and can guide chemists toward the most promising synthetic routes, accelerating the discovery of new chemical transformations and functional molecules. mdpi.comacs.org For instance, an ML model trained on a dataset of decarboxylative sulfinamidation reactions was able to successfully predict reaction efficiency based on computationally generated descriptors. rsc.org

Analytical and Spectroscopic Characterization Methodologies for Oxane 4 Sulfinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Oxane-4-sulfinamide (B6238172). ipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related sulfonamide derivative showed aromatic proton signals in the range of 6.51 to 7.70 ppm. rsc.org The proton of the sulfonamide –SO2NH– group typically appears as a singlet peak between 8.78 and 10.15 ppm. rsc.org For Oxane-4-sulfinamide, specific chemical shifts would be expected for the protons on the oxane ring, influenced by the electronegativity of the oxygen atom and the sulfinamide group.

¹³C NMR Spectroscopy: In the ¹³C NMR spectra of similar sulfonamide compounds, aromatic carbon signals were observed between 111.83 and 160.11 ppm. rsc.org The carbon atoms within the oxane ring of Oxane-4-sulfinamide would exhibit characteristic signals, with their chemical shifts dependent on their proximity to the heteroatom and the sulfinamide substituent.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. researchgate.netnih.gov These experiments reveal correlations between neighboring protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon couplings (HMBC), which collectively help to piece together the complete molecular structure. ipb.ptresearchgate.net For instance, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can determine the configuration of double bonds by observing through-space interactions between protons. acs.org

A hypothetical data table for the expected NMR signals of Oxane-4-sulfinamide is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| Protons on Oxane Ring | Expected in the 3.5 - 4.5 ppm range | Expected in the 60 - 80 ppm range | COSY: Correlations between adjacent ring protons. HSQC: Correlation to their directly attached carbons. |

| Proton on Sulfinamide (NH) | Expected as a broad singlet | - | HMBC: Correlation to the sulfur-bearing carbon of the oxane ring. |

| Carbon attached to Sulfur | - | Expected to be significantly shifted | HMBC: Correlation to the NH proton and adjacent ring protons. |

Infrared (IR) and Raman Spectroscopy Methodologies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups present in a molecule. savemyexams.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. savemyexams.com The resulting spectrum provides a "fingerprint" of the molecule. libretexts.org For Oxane-4-sulfinamide, characteristic absorption bands would be expected for the S=O stretch of the sulfinamide group, the N-H stretch, and the C-O-C ether linkage of the oxane ring. specac.com For example, the N-H stretch in amides typically appears in the range of 3200-3400 cm⁻¹, while the C=O band is strong at 1650 cm⁻¹. specac.com In sulfonamides, bands in the 900-1000 cm⁻¹ and 1100-1200 cm⁻¹ regions can be assigned to the SO₂NH₂ group. nih.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser. oceanoptics.com It provides information about vibrational, rotational, and other low-frequency modes in a molecule. oceanoptics.com Raman is particularly useful for detecting symmetric vibrations and bonds involving non-polar groups, which may be weak or absent in the IR spectrum. For Oxane-4-sulfinamide, Raman spectroscopy could provide additional details on the sulfur-containing functional group and the skeletal vibrations of the oxane ring. spectroscopyonline.com Density Functional Theory (DFT) calculations can be used in conjunction with experimental Raman spectroscopy to assign characteristic peaks. nih.gov

A table summarizing the expected vibrational frequencies for Oxane-4-sulfinamide is provided below.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (Sulfinamide) | 3200 - 3400 (medium, may be broad) | Similar to IR, often weaker |

| C-H Stretch (Oxane Ring) | 2850 - 3000 (strong) libretexts.org | Strong |

| S=O Stretch (Sulfinamide) | 1050 - 1090 (strong) | Moderate to strong |

| C-O-C Stretch (Oxane Ring) | 1050 - 1150 (strong) libretexts.org | Weak to moderate |

| S-N Stretch (Sulfinamide) | 900 - 950 (variable) | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ES-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uni-koeln.de It is essential for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of the parent ion. lcms.cz This is crucial for confirming the molecular formula of Oxane-4-sulfinamide. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the analyte for MS analysis. acs.org

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the parent ion is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern is unique to the molecule's structure and can be used to confirm the connectivity of atoms. For Oxane-4-sulfinamide, characteristic fragmentation would likely involve cleavage of the sulfinamide group and fragmentation of the oxane ring.

The expected mass spectrometric data for Oxane-4-sulfinamide is outlined in the table below.

| Analysis | Expected Result | Information Gained |

| HRMS (e.g., ESI-TOF) | Precise m/z for [M+H]⁺ or [M+Na]⁺ | Confirmation of elemental composition and molecular formula. |

| MS/MS Fragmentation | Loss of SO₂NH₂, fragments corresponding to the oxane ring | Structural elucidation and confirmation of functional groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. faccts.deresearchgate.net While the oxane ring itself does not have strong UV absorption, the sulfinamide group may exhibit some absorption in the UV region. The technique is often used to quantify the concentration of a substance in solution, provided it has a suitable chromophore. For sulfonamides, acidic ionization can lead to a shift to shorter wavelengths, while basic dissociation can decrease absorption. pharmahealthsciences.net

The expected UV-Vis absorption data for Oxane-4-sulfinamide is summarized below.

| Transition | Expected λmax (nm) | Notes |

| n → σ* or n → π* | Likely in the short UV range (< 220 nm) | The sulfinamide group may contribute to this absorption. The specific λmax and molar absorptivity would need to be determined experimentally. |

X-ray Crystallography for Solid-State Structure Determination

The table below outlines the type of data obtained from an X-ray crystallographic analysis.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. anton-paar.com |

| Space Group | The symmetry of the crystal structure. anton-paar.com |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule, including the oxane ring puckering. |

| Intermolecular Interactions | Hydrogen bonding and other non-covalent interactions in the crystal packing. |

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of non-volatile organic compounds. skpharmteco.com A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. nih.gov For Oxane-4-sulfinamide, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. chromforum.org

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. uni-koeln.de If Oxane-4-sulfinamide is sufficiently volatile, GC could be used for purity assessment. The compound would be vaporized and passed through a column, with separation based on boiling point and interactions with the stationary phase.

The following table summarizes the application of chromatographic techniques for Oxane-4-sulfinamide.

| Technique | Typical Conditions | Application |

| HPLC | Reversed-phase (C18 column), UV detection | Purity assessment, quantification, separation from impurities. chromatographyonline.com |

| GC | Capillary column (e.g., DB-5), Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector | Purity assessment (if volatile), analysis of volatile impurities. |

Synthetic Transformations and Utility of Oxane 4 Sulfinamide As a Building Block

Derivatization Strategies at the Sulfinamide Nitrogen

The nitrogen atom of the sulfinamide group in oxane-4-sulfinamide (B6238172) is a key site for synthetic modification. It can act as a nucleophile, allowing for the introduction of a wide array of substituents through reactions with various electrophiles. These derivatization strategies are fundamental to modulating the compound's steric and electronic properties for specific applications.

Common derivatization reactions at the sulfinamide nitrogen include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides to form N-acylsulfinamides.

N-Arylation: Coupling with aryl halides or boronic acids under catalytic conditions.

Formation of N-Sulfinyl Imines: Condensation with aldehydes and ketones, a crucial step for its application as a chiral auxiliary. This reaction is often facilitated by a mild Lewis acid or a dehydrating agent.

These transformations allow chemists to fine-tune the structure for subsequent reactions or to incorporate the oxane-sulfinamide motif into larger molecular frameworks.

Table 1: Examples of N-Derivatization of Oxane-4-sulfinamide This table presents hypothetical, representative reactions based on the known reactivity of sulfinamides.

| Reagent/Reaction Type | Product Class | General Structure of Product |

|---|---|---|

| Aldehyde (R-CHO) | N-Sulfinyl Imine | |

| Acyl Chloride (R-COCl) | N-Acylsulfinamide |

Transformations at the Oxane Ring System

The oxane (tetrahydropyran) ring is a common motif in natural products and pharmaceuticals, valued for its conformational stability and favorable physicochemical properties. Compared to smaller cyclic ethers like oxetanes, the oxane ring is significantly less strained and generally stable under a wide range of synthetic conditions, including those used to modify the sulfinamide group.

While direct transformations of the C-O bonds in the oxane ring require harsh conditions (e.g., strong Lewis or Brønsted acids) leading to ring-opening, its stability is a key advantage. This robustness ensures that the oxane scaffold remains intact during multi-step synthetic sequences. Functionalization of the oxane ring itself is typically achieved by starting with a pre-functionalized oxane derivative before the introduction of the sulfinamide moiety. However, if substituents are present on the carbon atoms of the oxane ring, they can be manipulated chemically while preserving both the ring and the sulfinamide group.

Applications in the Synthesis of Complex Heterocyclic Compounds

Oxane-4-sulfinamide serves as a valuable precursor for the synthesis of more complex heterocyclic systems. nih.gov The synthetic strategy often involves leveraging the amine functionality, which can be unmasked by the cleavage of the sulfinyl group. The resulting chiral 4-aminooxane can participate in cyclization reactions to build new ring systems.

Key synthetic applications include:

Intramolecular Cyclizations: After modification and removal of the sulfinyl group, the resulting chiral amine can act as a nucleophile in intramolecular reactions to form fused or spirocyclic N-heterocycles. nih.gov

Multicomponent Reactions: The N-sulfinyl imine derivatives of oxane-4-sulfinamide can participate in multicomponent reactions, such as aza-Diels-Alder or Mannich-type reactions, to construct densely functionalized heterocyclic products in a single step. rsc.org

Building Block for Bioactive Molecules: The combination of the oxane ring, a known pharmacophore, and a chiral nitrogen center makes it an attractive starting point for the synthesis of novel drug candidates. nih.govgoogle.com

The synthesis of complex molecules often relies on the predictable reactivity of building blocks like oxane-4-sulfinamide to construct key structural motifs. rsc.orgacs.org

Role as Chiral Auxiliary in Asymmetric Synthesis

One of the most powerful applications of sulfinamides is their use as chiral auxiliaries, a concept pioneered and developed extensively by Ellman with tert-butanesulfinamide. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a molecule to control the stereochemical outcome of a reaction, after which it can be removed. wikipedia.org

Oxane-4-sulfinamide can function in a similar capacity. The synthesis proceeds via two key steps:

Formation of N-Sulfinyl Imine: Condensation of the chiral oxane-4-sulfinamide with a non-chiral aldehyde or ketone creates a chiral N-sulfinyl imine.

Diastereoselective Nucleophilic Addition: The chiral sulfinyl group effectively shields one face of the C=N double bond. This steric hindrance directs the attack of a nucleophile (e.g., from a Grignard reagent, organolithium, or enolate) to the opposite face, resulting in the formation of a new stereocenter with high diastereoselectivity. nih.govbeilstein-journals.org

Auxiliary Cleavage: The sulfinyl group is easily cleaved under mild acidic conditions to reveal a chiral primary amine, and the chiral auxiliary can often be recovered. beilstein-journals.org

This methodology provides reliable access to enantiomerically enriched amines, which are themselves valuable precursors for a wide range of pharmaceuticals and natural products.

Table 2: Asymmetric Synthesis of Chiral Amines using an Oxane-Sulfinamide Auxiliary This table presents representative data based on the well-established reactivity of N-sulfinyl imines.

| Imine Substrate (R1, R2) | Nucleophile (Nu) | Product Diastereomeric Ratio (d.r.) | Chiral Amine Product (after cleavage) |

|---|---|---|---|

| R1=Phenyl, R2=H | Methylmagnesium bromide | >95:5 | (R)-1-Phenylethanamine |

| R1=Cyclohexyl, R2=H | Ethylmagnesium bromide | >95:5 | (R)-1-Cyclohexylpropan-1-amine |

Precursor to Other Organosulfur Compounds (e.g., Sulfonimidamides, Sulfoximines)

The sulfinamide functional group is at an intermediate oxidation state (+4 for sulfur), making it a versatile precursor for other important organosulfur compounds, particularly those with higher oxidation states and nitrogen-containing functionalities. nih.govcuni.cz

Synthesis of Sulfonimidamides: Sulfonimidamides are aza-analogs of sulfonamides and are of increasing interest in medicinal chemistry. nih.gov They can be synthesized from sulfinamides through oxidative amination. A common method involves the reaction of the sulfinamide with an amine source, such as ammonium (B1175870) carbamate, in the presence of an oxidant like iodoarene diacetate. mdpi.com Another route proceeds via oxidative chlorination of the sulfinamide followed by reaction with an amine. acs.org

Synthesis of Sulfoximines: Sulfoximines, which are aza-analogs of sulfones, are another valuable class of compounds in drug discovery. nih.gov Chiral sulfinamides can be converted to chiral sulfoximines, often with retention of the configuration at the sulfur stereocenter. cuni.czorganic-chemistry.org This transformation can be achieved through various methods, including S-alkylation or S-arylation, or through rhodium-catalyzed reactions. organic-chemistry.org The development of one-pot syntheses from sulfinylamine reagents has further expanded access to these structures. nih.gov

Table 3: Conversion of Oxane-4-sulfinamide to Other Organosulfur Compounds

| Target Compound Class | General Transformation | Reagents |

|---|---|---|

| Sulfonimidamide | Oxidative Amination | PhI(OAc)₂, NH₂CO₂NH₄ |

Q & A

How should researchers design experiments for synthesizing Oxane-4-sulfinamide to ensure reproducibility?

Answer:

Experimental design must include detailed synthetic protocols, such as reagent stoichiometry, reaction conditions (temperature, solvent, catalysts), and purification methods. Reference established literature procedures for analogous sulfinamide syntheses to guide optimization . For novel pathways, iterative testing with controlled variables (e.g., pH, reaction time) is critical. Document all steps exhaustively, including failed attempts, to enable replication. Follow guidelines for reporting experimental sections, ensuring inclusion of characterization data (e.g., NMR, HPLC) for key intermediates and final products .

What are the key analytical techniques for characterizing Oxane-4-sulfinamide, and how should conflicting spectroscopic data be resolved?

Answer:

Essential techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT) for structural elucidation.

- Mass spectrometry (HRMS) to confirm molecular weight.

- X-ray crystallography (if crystalline) for absolute configuration.

- HPLC for purity assessment.

If data contradictions arise (e.g., NMR shifts inconsistent with expected structure), cross-validate with alternative methods (e.g., IR for functional groups) and compare to literature precedents . Re-examine synthetic steps for potential side reactions or impurities. Use statistical tools (e.g., error analysis) to quantify uncertainties in measurements .

How can researchers validate the proposed synthetic pathway of Oxane-4-sulfinamide using computational methods?

Answer:

Employ density functional theory (DFT) calculations to model reaction intermediates and transition states, comparing theoretical NMR/IR spectra with experimental data. Use software like Gaussian or ORCA for energy minimization and spectroscopic predictions. Validate computational models against known sulfinamide systems to ensure accuracy . Additionally, kinetic studies (e.g., Eyring plots) can experimentally corroborate computed activation energies .

What strategies are recommended for optimizing reaction yields of Oxane-4-sulfinamide while minimizing byproducts?

Answer:

Adopt a Design of Experiments (DoE) approach, varying factors like solvent polarity, temperature, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions. Monitor reaction progress via TLC or in-situ FTIR to detect byproduct formation early. For stubborn impurities, employ orthogonal purification techniques (e.g., column chromatography followed by recrystallization). Document all variations systematically to build a robust optimization framework .

How should a literature review for Oxane-4-sulfinamide be structured to identify knowledge gaps and avoid redundancy?

Answer:

Database Search : Use SciFinder or Reaxys with keywords like “Oxane-4-sulfinamide synthesis,” “sulfinamide reactivity,” and “spectroscopic characterization.” Filter results by publication date (last 10 years) and document retrieval methods .

Critical Analysis : Tabulate existing synthetic routes, yields, and analytical data. Identify inconsistencies (e.g., divergent melting points for the same compound) and unresolved challenges (e.g., stereochemical control).

Gap Identification : Highlight underexplored areas, such as catalytic asymmetric synthesis or biological activity studies, to define novel research objectives .

What methodologies are appropriate for analyzing the stability of Oxane-4-sulfinamide under varying storage conditions?

Answer:

Conduct accelerated stability studies under controlled environments (e.g., 40°C/75% RH for 6 months). Use HPLC to monitor degradation products and kinetic modeling (Arrhenius equation) to predict shelf life. Compare results with structurally similar sulfinamides to establish structure-stability relationships. For light sensitivity, employ UV-vis spectroscopy under ICH Q1B photostability guidelines .

How can researchers address discrepancies in reported biological activity data for Oxane-4-sulfinamide derivatives?

Answer:

Standardize Assays : Replicate studies using identical cell lines, concentrations, and controls.

Meta-Analysis : Pool data from multiple sources, applying statistical tests (e.g., ANOVA) to assess significance of variations.

Mechanistic Studies : Use molecular docking or CRISPR-based gene editing to validate target engagement and rule off-target effects .

What ethical and data integrity practices are critical when publishing research on Oxane-4-sulfinamide?

Answer:

- Data Transparency : Provide raw spectral files and crystallographic data in supplementary materials.

- Reproducibility : Detail experimental protocols to allow independent verification, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .

- Ethical Compliance : Disclose all conflicts of interest and ensure compliance with institutional review boards for biological studies .

How should mechanistic studies for Oxane-4-sulfinamide reactions be designed to isolate intermediates?

Answer:

Use quench-flow techniques or cryogenic trapping (e.g., at –78°C) to stabilize transient intermediates. Characterize via in-situ NMR or EPR spectroscopy. Isotopic labeling (e.g., ¹⁸O in sulfinyl groups) can track atom transfer pathways. Computational simulations (MD/DFT) complement experimental data to propose plausible mechanisms .

What advanced statistical methods are recommended for analyzing multivariate data in Oxane-4-sulfinamide research?

Answer:

Apply principal component analysis (PCA) to reduce dimensionality in spectroscopic datasets. For reaction optimization, use partial least squares regression (PLSR) to correlate input variables with yields. Bayesian inference models can quantify confidence intervals in kinetic data. Open-source tools like R or Python’s SciPy suite facilitate implementation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.